1'-Boc-5-Bromo-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]
Overview
Description
1’-Boc-5-Bromo-1,2-dihydro-2-oxo-spiro[3H-indole-3,4’-piperidine] is a chemical compound with the molecular formula C17H21BrN2O3 . It’s a type of indole derivative, which are significant heterocyclic systems in natural products and drugs . Indoles play a main role in cell biology and have various biologically vital properties .
Synthesis Analysis
The synthesis of indole derivatives has attracted increasing attention in recent years due to their importance in natural products and drugs . The investigation of novel methods of synthesis is a significant area of research in the chemical community .Molecular Structure Analysis
The molecular structure of this compound includes a spiro[indoline-3,4’-piperidine] core . The molecular formula is C17H22N2O3, with an average mass of 302.368 Da and a monoisotopic mass of 302.163055 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C17H22N2O3, an average mass of 302.368 Da, and a monoisotopic mass of 302.163055 Da . More specific properties such as melting point, boiling point, and density are not provided in the available resources .Scientific Research Applications
Synthesis and Template Development
Convenient Synthesis Pathways
Researchers developed simple synthetic routes for derivatives of 1'-Boc-5-Bromo-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine], such as 1'-H-spiro-(indoline-3,4'-piperidine) and its derivatives. These compounds serve as templates for synthesizing GPCR-targeting compounds (Xie et al., 2004).
Structural Studies for Drug Discovery
The compound's structure has been examined for its potential as a scaffold in drug discovery. One study describes the synthesis of a similar scaffold, 4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine], which demonstrates well-defined orientation of side chains, beneficial for drug-like molecule synthesis (Willand et al., 2004).
Development of Spiro-compounds
Researchers focused on synthesizing spiro compounds, including the spiro[indole-3,4'-piperidin]-2-one system, to explore their utility in various biological activities (Freund & Mederski, 2000).
Pharmaceutical Application Potential
Potential in Sigma Receptor Ligands
Novel spiropiperidines, which might include similar structures to 1'-Boc-5-Bromo-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine], have been explored for their potential as σ-receptor ligands. These compounds could have significant applications in the field of medicinal chemistry (Maier & Wünsch, 2002).
Inhibitors and Antagonists Development
The structure has been utilized in the synthesis of aminopyridyl/pyrazinyl-substituted spiro compounds, showing potential as c-Met/ALK dual inhibitors, indicating its relevance in cancer therapy (Li et al., 2013).
Role in Combinatorial Chemistry
The protected derivative of the compound has been identified as a key intermediate in combinatorial synthesis, essential for creating diverse drug-like molecules (Willand et al., 2004).
Future Directions
The future directions in the research of indole derivatives like 1’-Boc-5-Bromo-1,2-dihydro-2-oxo-spiro[3H-indole-3,4’-piperidine] could involve the development of novel synthesis methods and further exploration of their biological properties . Their potential applications in the treatment of various disorders make them a significant area of study in medicinal chemistry .
Properties
IUPAC Name |
tert-butyl 5-bromo-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN2O3/c1-16(2,3)23-15(22)20-8-6-17(7-9-20)12-10-11(18)4-5-13(12)19-14(17)21/h4-5,10H,6-9H2,1-3H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSXNHRWSYLACX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)Br)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672115 | |
Record name | tert-Butyl 5-bromo-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
873779-30-7 | |
Record name | tert-Butyl 5-bromo-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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